molecular formula C8H11N3O2 B12919506 2-[(1-Methyl-1H-imidazol-5-yl)methyl]-1,2-oxazolidin-3-one CAS No. 138689-38-0

2-[(1-Methyl-1H-imidazol-5-yl)methyl]-1,2-oxazolidin-3-one

Cat. No.: B12919506
CAS No.: 138689-38-0
M. Wt: 181.19 g/mol
InChI Key: XQLFKJADWCNQRC-UHFFFAOYSA-N
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Description

The compound 2-[(1-Methyl-1H-imidazol-5-yl)methyl]-1,2-oxazolidin-3-one is a synthetic small molecule featuring a fused oxazolidinone-imidazole scaffold, presenting a unique structure for pharmacological investigation. Oxazolidinone derivatives are a significant class of compounds known for their versatile biological activities, serving as key structural motifs in the development of new therapeutic agents . This specific hybrid structure is of particular interest for research in multiple areas. Firstly, its structural relation to known antibacterial oxazolidinones, such as linezolid, suggests potential for investigating novel antibiotics, especially against multi-drug resistant gram-positive bacteria . Secondly, given that various oxazolidinone derivatives have demonstrated promising antitumor properties, this compound may serve as a candidate for probing new pathways in oncology research, for instance in studies of apoptosis and cellular senescence . Furthermore, the imidazole moiety is a common feature in molecules that interact with central nervous system targets, including nicotinic acetylcholine receptors, which are implicated in cognitive disorders . Therefore, this compound offers a versatile chemical tool for advancing research in infectious diseases, oncology, and neuropharmacology.

Properties

CAS No.

138689-38-0

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

2-[(3-methylimidazol-4-yl)methyl]-1,2-oxazolidin-3-one

InChI

InChI=1S/C8H11N3O2/c1-10-6-9-4-7(10)5-11-8(12)2-3-13-11/h4,6H,2-3,5H2,1H3

InChI Key

XQLFKJADWCNQRC-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1CN2C(=O)CCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Methyl-1H-imidazol-5-yl)methyl)isoxazolidin-3-one typically involves the formation of the imidazole ring followed by the construction of the isoxazolidinone ring. One common method involves the reaction of 1-methylimidazole with a suitable aldehyde to form an intermediate, which is then cyclized to form the isoxazolidinone ring under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((1-Methyl-1H-imidazol-5-yl)methyl)isoxazolidin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The isoxazolidinone ring can be reduced to form the corresponding amine.

    Substitution: The methyl group on the imidazole ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

2-((1-Methyl-1H-imidazol-5-yl)methyl)isoxazolidin-3-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-((1-Methyl-1H-imidazol-5-yl)methyl)isoxazolidin-3-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its imidazole ring. The isoxazolidinone ring may also contribute to its biological activity by stabilizing the compound and facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pharmaceuticals

The compound shares structural motifs with impurities and metabolites listed in pharmaceutical standards (). Key comparisons include:

Compound Name (CAS No.) Key Structural Features Functional Differences Application/Context
Target Compound 1,2-oxazolidin-3-one + 1-methylimidazole Balanced lipophilicity from both groups Potential antimicrobial/agrochemical agent (inferred)
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic Acid (1010-93-1) Nitroimidazole + acetic acid side chain Enhanced electrophilicity (nitro group) Pharmaceutical impurity (e.g., metronidazole synthesis)
1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole (14419-11-5) Nitroimidazole + chlorinated hydroxypropyl Increased steric bulk and reactivity Intermediate in antiparasitic drug synthesis

Key Observations :

  • The nitro group in analogs like 1010-93-1 enhances antimicrobial activity but may increase toxicity .
  • The chlorinated hydroxypropyl substituent in 14419-11-5 improves binding to parasitic enzymes but reduces solubility .
  • The target compound’s 1-methylimidazole group may offer improved metabolic stability compared to nitroimidazoles, which are prone to reductive activation.
Agrochemical Analogues

The 1,2-oxazolidin-3-one core is critical in herbicides such as BIXLOZONE ():

Compound Name (CAS No.) Substituents on Oxazolidinone Biological Activity
Target Compound (1-Methylimidazol-5-yl)methyl Unknown (theorized herbicidal potential)
BIXLOZONE (2-[(2,4-dichlorophenyl)methyl]-1,2-oxazolidin-3-one) Dichlorophenylmethyl Broad-spectrum herbicide (cell membrane disruption)

Key Observations :

  • BIXLOZONE’s dichlorophenyl group enhances lipophilicity, aiding soil penetration and weed membrane targeting .
  • The target compound’s imidazole-methyl substituent may reduce environmental persistence compared to chlorinated analogs but could limit herbicidal efficacy.

Functional Group Analysis

  • Oxazolidinone Core: The lactam ring’s rigidity and hydrogen-bonding capacity are conserved across analogs. Modifications here influence stability and target selectivity.
  • Imidazole vs. Nitroimidazole: The absence of a nitro group in the target compound suggests lower genotoxic risk compared to nitro-containing analogs like 1010-93-1 .
  • Substituent Effects : Chlorinated or nitro groups (e.g., BIXLOZONE, 14419-11-5) enhance reactivity but may compromise safety profiles.

Biological Activity

The compound 2-[(1-Methyl-1H-imidazol-5-yl)methyl]-1,2-oxazolidin-3-one is a member of the oxazolidinone family, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H13N3O3C_{10}H_{13}N_{3}O_{3}, with a molecular weight of approximately 223.23 g/mol. The structure features an oxazolidinone ring which is critical for its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that oxazolidinones exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxazolidinone, including those related to our compound, demonstrate effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Table 1: Antimicrobial Efficacy of Oxazolidinone Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus8 µg/mL
Other Oxazolidinone Derivative (Compound A)Enterococcus faecalis16 µg/mL
Compound BStreptococcus pneumoniae4 µg/mL

Studies have employed methods such as microbroth dilution assays to evaluate the antimicrobial susceptibility of these compounds, demonstrating that certain derivatives possess superior activity compared to traditional antibiotics like chloramphenicol .

The mechanism by which oxazolidinones exert their antimicrobial effects primarily involves inhibition of protein synthesis. They bind to the bacterial ribosome's 50S subunit, preventing the formation of the initiation complex necessary for translation. This action disrupts bacterial growth and replication.

Case Study: Mechanistic Insights
In a study examining the effects of a structurally similar oxazolidinone derivative, fluorescence microscopy revealed that treatment led to significant cell membrane damage in Gram-positive bacteria, evidenced by increased propidium iodide staining . This suggests that the compound not only inhibits protein synthesis but may also compromise bacterial membrane integrity.

3. Cytotoxicity and Genotoxicity

Evaluations of cytotoxicity and genotoxicity are crucial for assessing the safety profile of potential therapeutic agents. In vitro studies have indicated that certain derivatives exhibit low cytotoxicity at concentrations effective against pathogens. For example, compound 16 from related research was found to be non-mutagenic and non-cytotoxic at antimicrobial concentrations .

Table 2: Toxicological Profile

Compound NameCytotoxicity (IC50)Genotoxicity (Ames Test Result)
This compound>100 µMNegative
Other Oxazolidinone Derivative (Compound A)75 µMNegative

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